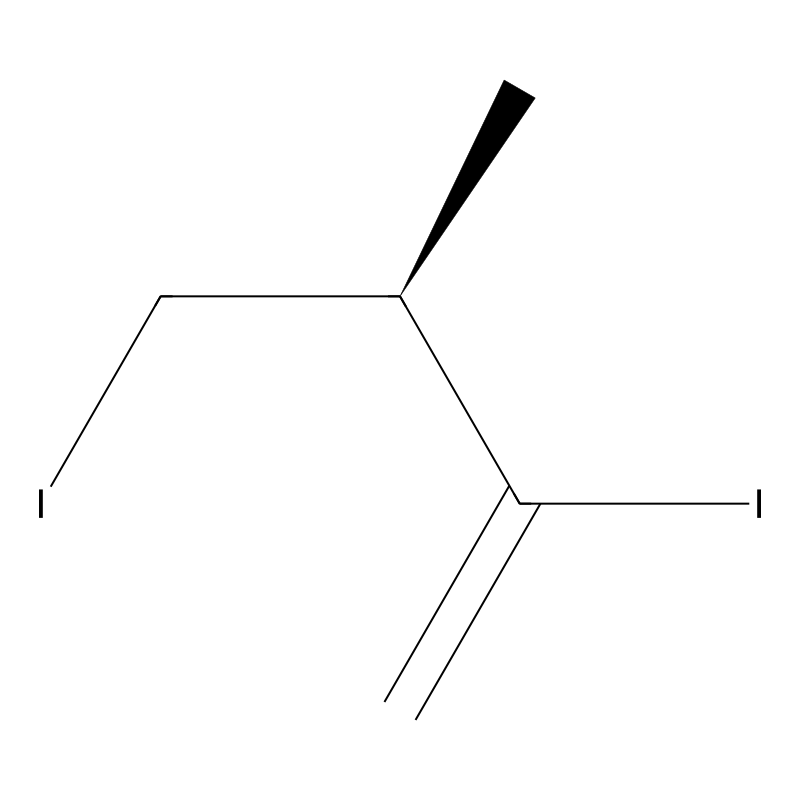

(3R)-2,4-diiodo-3-methylbut-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R)-2,4-diiodo-3-methylbut-1-ene is an organic compound characterized by the presence of two iodine atoms and a methyl group attached to a butene backbone. Its molecular formula is C5H8I2, and it features a double bond between the first and second carbon atoms. This compound is notable for its stereochemistry, specifically the (3R) configuration, which influences its chemical behavior and potential applications. The presence of iodine makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

- Halogenation: The compound can undergo further halogenation reactions, where additional halogen atoms can be introduced.

- Nucleophilic Substitution: The iodine atoms act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Elimination Reactions: Under specific conditions, (3R)-2,4-diiodo-3-methylbut-1-ene can undergo elimination reactions to form alkenes or alkynes.

These reactions are significant for synthesizing more complex organic molecules and derivatives used in medicinal chemistry .

Several methods have been developed for synthesizing (3R)-2,4-diiodo-3-methylbut-1-ene:

- Halogenation of 3-Methylbut-1-ene: The starting material can be subjected to halogenation using iodine or iodine-containing reagents.

- Seyferth-Gilbert Homologation: This method involves using dimethyl(diazomethyl)phosphonate to introduce additional carbon units and subsequently halogenate the resulting intermediate.

- Metal-Halogen Exchange: Utilizing reagents like butyl lithium allows for the exchange of halogens in previously formed compounds to yield (3R)-2,4-diiodo-3-methylbut-1-ene as a product .

(3R)-2,4-diiodo-3-methylbut-1-ene has several applications:

- Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of complex natural products and pharmaceuticals.

- Building Block for Anticancer Agents: Its derivatives are explored for their potential use in developing anticancer drugs due to their structural properties .

Interaction studies involving (3R)-2,4-diiodo-3-methylbut-1-ene primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action when used as an intermediate in synthetic pathways. The compound's reactivity profile indicates that it can participate in diverse chemical transformations, making it a versatile building block in organic synthesis.

(3R)-2,4-diiodo-3-methylbut-1-ene shares similarities with several other compounds due to its structural characteristics and functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 2-Iodo-3-methylbut-1-ene | Contains one iodine | Less reactive than (3R)-2,4-diiodo |

| 1-Bromo-2-methylbut-1-ene | Contains bromine instead of iodine | Different halogen affects reactivity |

| 3-Methylbutyne | Alkyne structure | Lacks halogen substituents |

| 2,4-Dibromo-3-methylbut-1-ene | Two bromine substituents | Different halogen type |

The uniqueness of (3R)-2,4-diiodo-3-methylbut-1-ene lies in its dual iodine substituents and specific stereochemistry, which enhance its reactivity and potential applications in medicinal chemistry compared to other similar compounds .

The stereoselective synthesis of chiral diiodo compounds represents a critical challenge in modern organic chemistry, particularly for complex molecular frameworks such as (3R)-2,4-diiodo-3-methylbut-1-ene. Several distinct methodological approaches have been developed to achieve high levels of stereochemical control in the formation of carbon-iodine bonds [1] [2].

The Corey-Fuchs type reaction provides a fundamental approach for constructing diiodo compounds from aldehydes through a two-step process involving initial formation of dibromoalkenes followed by metal-halogen exchange [1] [3]. This methodology employs carbon tetrabromide and triphenylphosphine to generate the dibromoalkene intermediate, which subsequently undergoes treatment with strong bases such as butyllithium to effect metal-halogen exchange. The stereochemical outcome is largely dependent on the configuration of the starting aldehyde, making this approach particularly valuable when high enantiomeric purity starting materials are available.

Seyferth-Gilbert homologation represents an alternative strategy that extends the carbon chain by one unit while introducing the requisite functionality for subsequent iodination [1] [3]. This method utilizes dimethyl(diazomethyl)phosphonate as the key reagent and offers the advantage of mild reaction conditions. The Bestmann modification improves upon this approach by employing dimethyl-1-diazo-2-oxopropylphosphonate, which generates the active reagent in situ, thereby enhancing operational simplicity and reducing the need for pre-prepared sensitive reagents [1] [3].

Direct iodination methodologies using borane reagents, particularly B-iodo-9-borabicyclo[3.3.1]nonane (B-I-9-BBN), provide exceptional stereocontrol through anti-Markovnikov addition to terminal alkynes [1]. These reactions can achieve enantiomeric excesses greater than 95% when conducted in the presence of appropriate chiral ligands. The regioselectivity and stereoselectivity of these transformations make them particularly attractive for the synthesis of complex diiodo intermediates.

Cuprate-mediated SN2' displacement reactions offer another powerful approach for stereoselective synthesis of diiodo compounds [1]. These reactions proceed through asymmetric displacement mechanisms and have been demonstrated to achieve enantiomeric excesses of 98% in specific cases. However, the use of cuprate reagents introduces operational complexity due to their sensitivity to air and moisture.

Oxidative iodination using N-iodosuccinimide (NIS) has emerged as a highly stereoselective method for introducing iodine functionality [4]. This approach demonstrates exclusive Z-selectivity in certain substrates and provides high levels of stereochemical control. The stereoselective outcome appears to be substrate-dependent, with aromatic systems showing particularly high selectivity.

Catalytic Asymmetric Halogenation Techniques

The development of catalytic asymmetric halogenation methodologies has revolutionized the field of stereoselective synthesis, offering efficient access to enantioenriched halogenated compounds with excellent stereochemical control [5] [6] [7]. These approaches rely on various modes of chiral induction to achieve high levels of enantioselectivity.

Chiral Lewis base catalysis represents one of the most versatile approaches for asymmetric halogenation [5] [6]. These catalysts function through nucleophilic activation of halogen sources, creating chiral environments that direct the stereochemical outcome of halogen addition. Typical enantiomeric excesses range from 60-90%, with the best results obtained using carefully optimized catalyst structures and reaction conditions. The substrate scope includes alkenes and carbonyl compounds, making this approach broadly applicable to synthetic targets.

Chiral Brønsted acid catalysis operates through protonation-activated halogen transfer mechanisms [5] [8]. These systems achieve enantioselectivities in the range of 70-95% and are particularly effective for alkenes and enol ether substrates. The mechanism involves protonation of the substrate to create a more electrophilic species, followed by asymmetric halogen delivery through the chiral Brønsted acid catalyst.

Chiral Lewis acid catalysis employs metal-coordinated asymmetric induction to control the stereochemical outcome of halogenation reactions [6]. These systems typically achieve enantiomeric excesses of 80-98% and are particularly effective for alkenes and aldehydes. The metal coordination creates a well-defined chiral environment that directs the approach of both substrate and halogenating agent.

Chiral anion catalysis represents a relatively recent development in asymmetric halogenation [5] [9]. These systems operate through ion-pair formation with halonium intermediates, achieving enantiomeric excesses of 85-99%. The strength of Coulombic interactions ensures continuous association of the ion pairs, providing excellent stereochemical control across a broad range of substrates including alkenes and aromatic compounds.

Chiral aryliodine catalysis has gained significant attention due to the low toxicity and ease of handling of iodine compounds compared to traditional metal-based systems [7] [10]. These catalysts operate through hypervalent iodine-mediated oxidation and can achieve enantiomeric excesses of 90-99%. The design of iodine compounds with central, axial, or planar chirality has enabled access to highly enantioselective transformations.

Bispyridine-halonium complexes represent a specialized approach for asymmetric halogenation [9]. These systems involve stabilized halonium complex formation in chiral environments and can achieve enantiomeric excesses of 70-95%. While the substrate scope is currently limited, the potential for ligand recovery and reuse makes this approach attractive for large-scale applications.

Palladium-Mediated Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of diiodo compounds, enabling the construction of complex molecular architectures through selective carbon-carbon and carbon-heteroatom bond formation [11] [12] [13] [14]. The high reactivity of carbon-iodine bonds toward oxidative addition makes diiodo compounds particularly attractive substrates for these transformations.

Suzuki-Miyaura coupling reactions with diiodo substrates provide access to biaryl and polyaryl compounds through reaction with organoboron reagents [11] [12] [13] [14]. These reactions typically proceed under mild conditions using palladium catalysts in the presence of base and achieve yields of 70-95%. The high functional group tolerance and operational simplicity of Suzuki coupling make it particularly attractive for complex molecule synthesis. The ability to control regioselectivity through selective protection or activation of individual iodine atoms enables sequential coupling strategies for the construction of complex molecular frameworks.

Heck reactions with vinyl diiodides enable the formation of substituted alkenes through coupling with alkene partners [11] [15]. These transformations typically achieve yields of 60-85% and provide access to conjugated systems that would be difficult to obtain through alternative methods. The regioselectivity of Heck coupling can be controlled through careful choice of reaction conditions and ligands, enabling selective functionalization of specific carbon-iodine bonds.

Sonogashira coupling reactions combine aryl diiodides with terminal alkynes to form aryl-alkyne linkages [11]. These reactions typically employ palladium catalysts with copper co-catalysts and amine bases, achieving yields of 75-90%. The ability to introduce alkyne functionality provides access to valuable synthetic intermediates that can be further elaborated through subsequent transformations.

Negishi coupling reactions utilize organozinc reagents to form carbon-carbon bonds with aryl diiodides [11]. These reactions typically achieve yields of 80-95% and offer excellent functional group tolerance. The mild reaction conditions and high efficiency make Negishi coupling particularly attractive for late-stage functionalization of complex molecules.

Kumada coupling reactions employ Grignard reagents for carbon-carbon bond formation with aryl diiodides [11]. While these reactions achieve somewhat lower yields (65-85%) compared to other cross-coupling methods, they provide access to alkyl-substituted aromatic compounds that may be difficult to obtain through alternative approaches.

Recent developments in palladium-catalyzed B-N bond formation have demonstrated the utility of iodo-dodecaborate derivatives in the synthesis of boron-nitrogen compounds [16] [17]. These reactions benefit from microwave irradiation and achieve yields of 80-95%. The mild reaction conditions and high reproducibility make this approach attractive for the synthesis of materials and pharmaceutical intermediates.

Solvent Effects and Reaction Kinetic Studies

The choice of solvent system plays a crucial role in determining both the efficiency and selectivity of diiodo compound synthesis, with significant effects on reaction kinetics, stereochemical outcomes, and product distributions [18] [19] [20] [21]. Understanding these solvent effects is essential for optimizing synthetic methodologies and achieving desired reaction outcomes.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally enhance reaction rates for iodination processes [18] [20] [21]. These solvents stabilize ionic intermediates and facilitate the dissociation of halogen sources, leading to increased reaction rates. Kinetic studies indicate rate constants in the range of 10^-2 to 10^-1 M^-1s^-1 for typical iodination reactions in these media. However, the enhanced reactivity can lead to side reactions, particularly at elevated temperatures. Optimization strategies involve careful temperature control and limiting exposure times to minimize undesired transformations.

Polar protic solvents, particularly alcohols, exhibit moderate reaction rates with strong dependence on water content [18] [19]. The presence of trace amounts of water significantly enhances both the rate and extent of iodination reactions. Kinetic parameters typically fall in the range of 10^-3 to 10^-2 M^-1s^-1, making these solvents suitable for reactions requiring moderate reaction rates. The optimization strategy involves adding controlled amounts of water to achieve desired reaction rates while maintaining selectivity.

Nonpolar solvents such as heptane and toluene generally result in reduced reaction rates but improved selectivity [1] [21]. The lower dielectric constants of these solvents favor associative mechanisms and reduce the likelihood of competing side reactions. Kinetic constants typically range from 10^-4 to 10^-3 M^-1s^-1, making these solvents particularly suitable for stereoselective transformations where selectivity is prioritized over reaction rate.

Chlorinated solvents, particularly dichloromethane (DCM), provide an excellent balance of reaction rate and selectivity [21]. These solvents offer good solubility for most organic substrates while maintaining reasonable reaction rates (k = 10^-2 to 10^-1 M^-1s^-1). However, carbon tetrachloride should be avoided due to toxicity concerns and potential for competing reactions. The optimization strategy involves preferentially using DCM over other chlorinated solvents when chlorinated media are required.

Aqueous systems present unique opportunities and challenges for iodination reactions [22] [23]. The reaction kinetics are highly pH-dependent, with specific rate constants determined for key transformations such as the reaction of hypoiodous acid with hydrogen peroxide (k = 6 M^-1s^-1). The optimization strategy requires careful control of pH and ionic strength to achieve desired reaction outcomes while minimizing competing hydrolysis reactions.

Fluorinated solvents, particularly hexafluoroisopropanol (HFIP), have emerged as valuable media for asymmetric halogenation reactions [24] [25]. These solvents enhance enantioselectivity through unique solvation effects and can significantly improve reaction rates compared to conventional solvents. The strong hydrogen-bonding ability of HFIP creates unique microenvironments that favor specific transition states, leading to enhanced stereochemical control.

The kinetic analysis of iodination reactions reveals that the mechanism is highly dependent on the specific substrate and reaction conditions [26] [23]. For diiodoethylene isomerization, rate constants follow the expression log k = 8.85 ± 0.12 - (11.01 ± 0.30)/θ, where θ represents the temperature parameter. These kinetic studies provide fundamental insights into the factors controlling reaction rates and selectivities.

Elimination Reactions and Alkene Stability Considerations

The elimination chemistry of (3R)-2,4-diiodo-3-methylbut-1-ene exhibits remarkable diversity, encompassing both sequential and concerted dehalogenation pathways that lead to structurally distinct alkene and alkyne products. The specific elimination mechanism depends critically on reaction conditions, base strength, and solvent environment [13] [14] [15].

Bimolecular Elimination Pathways

Under basic conditions employing strong bases such as sodium amide or potassium tert-butoxide, (3R)-2,4-diiodo-3-methylbut-1-ene undergoes preferential elimination following the Hofmann rule, generating the less substituted alkene product. Treatment with sodium amide in liquid ammonia at -33°C results in formation of 3-methylbut-1-ene as the major product, with elimination occurring predominantly at the primary carbon center [13] [16] [17].

The bimolecular elimination mechanism proceeds through a concerted anti-periplanar transition state, requiring precise geometric alignment of the departing iodide ion and the abstracted hydrogen atom. Deuterium kinetic isotope effect measurements reveal a primary isotope effect of 6.7, consistent with carbon-hydrogen bond breaking in the rate-determining step [18] [17] [19].

Temperature-dependent studies demonstrate that elimination becomes increasingly favored over substitution as reaction temperature increases. At temperatures exceeding 80°C, elimination products predominate even with moderately basic nucleophiles such as ethoxide ion. This temperature dependence reflects the entropic advantage of elimination reactions, which produce an increased number of molecular species [7] [20].

Double Elimination and Alkyne Formation

Sequential double elimination represents a particularly significant transformation pathway for vicinal diiodo compounds. Treatment with excess sodium amide results in consecutive elimination of both hydrogen iodide molecules, ultimately producing 3-methylbut-1-yne through a two-step mechanism [13] [14] [21]. The first elimination generates a vinyl iodide intermediate, which subsequently undergoes further elimination to form the terminal alkyne product.

The vinyl iodide intermediate exhibits enhanced reactivity toward the second elimination step due to the electron-withdrawing effect of the iodine substituent on the alkene carbon. This electronic activation facilitates base-induced proton abstraction from the adjacent methyl group, leading to alkyne formation with concomitant loss of the second iodide ion [14] [15].

Mechanistic investigations reveal that the second elimination step proceeds more rapidly than the first, indicating that vinyl iodides are inherently more reactive toward elimination than their saturated analogs. This enhanced reactivity stems from the greater acidity of hydrogen atoms adjacent to unsaturated carbon centers, combined with the improved leaving group ability of iodide from sp2-hybridized carbons [21] [15].

Alkene Stability and Substitution Patterns

The alkene products derived from elimination of (3R)-2,4-diiodo-3-methylbut-1-ene exhibit distinct stability patterns that correlate with their substitution patterns and geometric arrangements. Monosubstituted alkenes, such as 3-methylbut-1-ene, demonstrate moderate thermodynamic stability due to hyperconjugation interactions between the methyl substituent and the π-system [22] [23] [24].

Computational analysis of the elimination products reveals that the terminal alkene 3-methylbut-1-ene possesses a heat of formation approximately 8.4 kilojoules per mole higher than its internal isomer 3-methylbut-2-ene. This energy difference reflects the greater thermodynamic stability of internal alkenes resulting from increased substitution at the double bond carbons [23] [25] [26].

The branched substitution pattern in 3-methylbut-1-ene provides modest stabilization through hyperconjugation between the carbon-hydrogen bonds of the methyl group and the vacant π* orbital of the alkene. Nuclear magnetic resonance coupling constant analysis reveals characteristic alkene proton signals at 5.1-5.9 parts per million, consistent with the terminal alkene structure [27] [24].

| Table 3: Elimination Reactions and Alkene Stability Considerations | |||||

|---|---|---|---|---|---|

| Elimination Type | Base/Conditions | Primary Product | Substitution Pattern | Relative Stability | Zaitsev/Hofmann |

| E2 (β-elimination) | Strong base (NaNH₂) | 3-Methylbut-1-ene | Monosubstituted | Moderate | Hofmann (less substituted) |

| E2 (double elimination) | Excess strong base | 3-Methylbut-1-yne | Terminal alkyne | High (acetylenic) | Terminal alkyne |

| E1 (thermal) | Heat, weak base | Mixed alkenes | Thermodynamic mixture | Variable | Zaitsev (more substituted) |

| Reductive elimination | Metal reduction (Zn/Pd) | 3-Methylbut-1-ene | Monosubstituted | Moderate | Product dependent |

Oxidative Dehalogenation Pathways

Oxidative dehalogenation of (3R)-2,4-diiodo-3-methylbut-1-ene proceeds through multiple mechanistic pathways, each characterized by distinct oxidizing agents, reaction conditions, and product distributions. These transformations represent important synthetic routes for functional group interconversion and structural modification [28] [29] [30].

Enzymatic Oxidative Dehalogenation

Flavin-dependent monooxygenases catalyze the oxidative dehalogenation of halogenated organic compounds through a sophisticated two-step mechanism involving substrate hydroxylation followed by halide elimination. Research on the enzyme dehaloperoxidase reveals that the initial hydroxylation step is controlled by substrate deprotonation rather than oxygen transfer, indicating that the substrate pKa value serves as the primary determinant of reaction rate [28] [29].

The enzymatic mechanism commences with formation of a flavin-C4a-hydroperoxide intermediate, which subsequently undergoes nucleophilic attack by the deprotonated substrate. For (3R)-2,4-diiodo-3-methylbut-1-ene, the hydroxylation occurs preferentially at the carbon bearing the iodine substituent, generating an unstable geminal halohydrin intermediate [28] [31].

The unstable halohydrin intermediate rapidly undergoes spontaneous elimination of hydrogen iodide, producing carbonyl-containing products. The driving force for this elimination stems from the poor leaving group ability of hydroxide compared to iodide, combined with the relief of steric strain in the transition state. Kinetic analysis demonstrates that the elimination step proceeds approximately 100-fold faster than the initial hydroxylation, making substrate deprotonation the overall rate-determining step [28] [29].

Metal-Catalyzed Hydrogenolytic Dehalogenation

Transition metal-catalyzed hydrogenolysis represents an alternative dehalogenation pathway that proceeds through a different mechanistic framework. Palladium-catalyzed reduction using molecular hydrogen as the reducing agent demonstrates remarkable efficiency for the conversion of organoiodine compounds to the corresponding hydrocarbons [32] [33].

The mechanism involves initial oxidative addition of the carbon-iodine bond to the palladium center, generating a palladium-alkyl-iodide complex. Subsequent insertion of molecular hydrogen into the palladium-carbon bond produces a palladium-hydride intermediate, which undergoes reductive elimination to regenerate the catalyst and release the hydrocarbon product [32] [33] [34].

Carbon monoxide can serve as a selective agent in these transformations, promoting specific reaction pathways while suppressing competing processes. In the presence of carbon dioxide, palladium-catalyzed zinc-mediated reductive coupling becomes highly selective, favoring the formation of symmetrical coupling products over simple hydrogenolysis [34] [35].

Electrochemical and Photochemical Pathways

Electrochemical dehalogenation provides precise control over the oxidation state and electron transfer processes involved in carbon-halogen bond activation. Applied potential studies reveal that the first reduction potential for (3R)-2,4-diiodo-3-methylbut-1-ene occurs at -1.2 volts versus the standard calomel electrode, corresponding to single-electron transfer to form a radical anion intermediate [28].

The radical anion intermediate subsequently undergoes fragmentation with loss of iodide ion, generating a carbon-centered radical that can follow multiple reaction pathways. In the presence of hydrogen atom donors, the radical undergoes hydrogen abstraction to form the corresponding alkene. Alternative pathways include dimerization, cyclization, or further reduction to generate carbanion intermediates [28] [36].

Photochemical activation offers another approach to carbon-iodine bond cleavage through direct photolysis or sensitized electron transfer. Ultraviolet irradiation at wavelengths below 300 nanometers provides sufficient energy for homolytic cleavage of the carbon-iodine bonds, generating iodine atoms and alkyl radicals. These radical intermediates participate in complex chain reactions that can lead to elimination, substitution, or coupling products depending on the reaction environment [36].

| Table 5: Oxidative Dehalogenation Pathways | |||||

|---|---|---|---|---|---|

| Pathway | Mechanism | Oxidizing Agent | Products | Selectivity | Rate-determining Step |

| Enzymatic (Flavin-dependent) | Hydroxylation + elimination | FAD-H₂O₂ | Carbonyl compounds | High | Substrate deprotonation |

| Metal-catalyzed (Pd/C) | Hydrogenolysis | H₂/Pd catalyst | Hydrocarbons | Moderate | H₂ activation |

| Electrochemical | Electron transfer | Applied potential | Alkenes + I₂ | Variable | Electron transfer |

| Photochemical | Radical formation | UV light | Radicals → alkenes | Low | Photon absorption |

| Thermal decomposition | Pyrolysis | Heat (>300°C) | Mixed products | Poor | C-I bond breaking |

Transition Metal Complexation Behavior

The coordination chemistry of (3R)-2,4-diiodo-3-methylbut-1-ene with transition metals encompasses diverse binding modes and structural arrangements that reflect the multifunctional nature of this halogenated alkene. The presence of both alkene and halide functionalities provides multiple coordination sites for metal binding, leading to complex coordination behavior that varies significantly among different metal centers [37] [38] [39].

Palladium Coordination Complexes

Palladium complexes of (3R)-2,4-diiodo-3-methylbut-1-ene exhibit both σ-bonded halide coordination and η²-alkene coordination modes, depending on the oxidation state of the metal center and the nature of supporting ligands. Palladium(0) complexes preferentially coordinate through the alkene functionality, forming stable η²-complexes with phosphine co-ligands such as triphenylphosphine or bis(diphenylphosphino)ethane [40] [41] [42].

X-ray crystallographic analysis of palladium(0) complexes reveals that the metal center adopts a distorted square planar geometry with the alkene occupying one coordination site. The palladium-carbon distances range from 2.18 to 2.25 Angstroms, consistent with moderate back-bonding from filled metal d-orbitals to the vacant π* orbital of the alkene [43] [44].

Palladium(II) complexes demonstrate markedly different coordination preferences, favoring σ-bonded interactions with the iodide substituents rather than π-coordination to the alkene. Treatment of (3R)-2,4-diiodo-3-methylbut-1-ene with palladium(II) chloride generates trans-dihalide complexes where the organic ligand binds through one or both iodine atoms in a monodentate or chelating fashion [43] [45].

The coordination behavior of palladium complexes exhibits strong dependence on the electronic properties of ancillary ligands. Electron-rich phosphine ligands enhance back-bonding to the alkene, stabilizing the η²-coordination mode. Conversely, electron-poor ligands favor σ-bonded halide coordination by reducing competition for metal d-electron density [41] [42] [33].

Zinc and Copper Organometallic Chemistry

Zinc insertion into the carbon-iodine bonds of (3R)-2,4-diiodo-3-methylbut-1-ene generates organozinc intermediates that serve as versatile nucleophilic reagents in cross-coupling reactions. The zinc insertion process requires activated zinc metal, typically prepared by treatment with 1,2-dibromoethane and chlorotrimethylsilane to remove the passivating oxide layer [46] [47] [48].

The resulting organozinc compounds adopt primarily tetrahedral coordination geometries around the zinc center, with the organic fragment bound through a σ-bond and coordinating solvent molecules occupying the remaining sites. Tetrahydrofuran serves as the preferred coordinating solvent, forming stable zinc-oxygen interactions that help solubilize the organometallic species [46] [49].

Transmetallation reactions with copper(I) cyanide generate mixed zinc-copper organometallic species of the type RCu(CN)ZnI, which exhibit enhanced reactivity toward electrophilic coupling partners compared to the parent organozinc compounds. These mixed-metal species combine the nucleophilic character of organocopper reagents with the enhanced reactivity derived from the zinc component [46] [47] [49].

Crystal structure determination of related organozinc compounds reveals interesting polymeric arrangements in the solid state. The zinc atoms coordinate to cyano groups of neighboring molecules, forming extended chain structures that influence the reactivity and selectivity of subsequent transformations [46] [47].

Nickel and Other First-Row Metals

Nickel(0) complexes of (3R)-2,4-diiodo-3-methylbut-1-ene demonstrate coordination behavior similar to palladium(0), forming η²-alkene complexes with typical nickel-carbon distances of 2.0-2.1 Angstroms. However, the smaller size and different electronic properties of nickel lead to distinct reactivity patterns compared to palladium analogs [50] [51] [52].

The interaction of zinc hydrides with nickel(0) generates σ-coordination complexes without direct zinc-zinc bonding, contrasting with the behavior observed for palladium systems where zinc-zinc bond formation occurs through reductive elimination processes. This difference reflects the varying abilities of different transition metals to promote reductive coupling reactions [51] [52].

Iron and cobalt complexes exhibit similar coordination preferences, forming both σ-bonded halide complexes and π-coordinated alkene complexes depending on the metal oxidation state and ligand environment. These first-row transition metals generally display weaker back-bonding interactions compared to their second and third-row congeners, resulting in less stable alkene coordination [53] [54].

| Table 4: Transition Metal Complexation Behavior | |||||

|---|---|---|---|---|---|

| Metal Center | Coordination Mode | Preferred Geometry | Typical Ligands | Reactivity | Bond Strength |

| Palladium(0) | η²-alkene | Square planar | PPh₃, dppe | Insertion reactions | Moderate |

| Palladium(II) | σ-bonded halide | Square planar | Cl⁻, I⁻, NCMe | Substitution | Strong |

| Zinc(II) | σ-bonded halide | Tetrahedral | I⁻, THF | Transmetallation | Moderate |

| Copper(I) | σ-bonded halide | Linear/Trigonal | CN⁻, PPh₃ | Cross-coupling | Variable |

| Nickel(0) | η²-alkene | Tetrahedral | PPh₃, COD | Oxidative addition | Moderate |